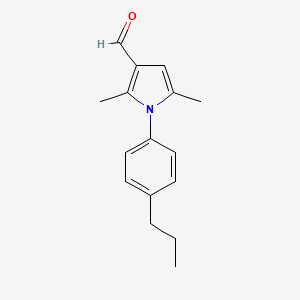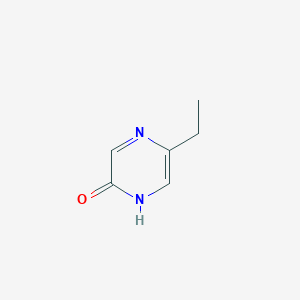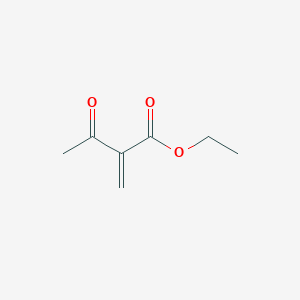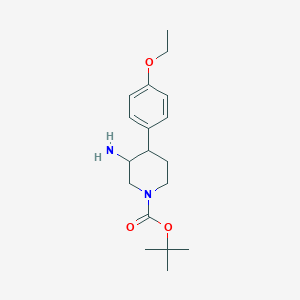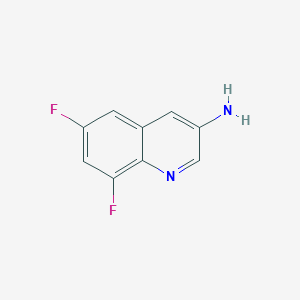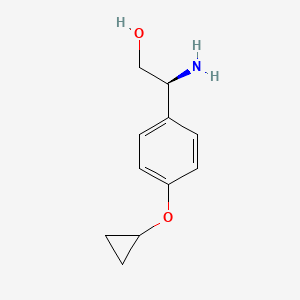
(S)-2-amino-2-(4-cyclopropoxyphenyl)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-amino-2-(4-cyclopropoxyphenyl)ethanol is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features an amino group, a hydroxyl group, and a cyclopropoxyphenyl moiety, which contribute to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-2-(4-cyclopropoxyphenyl)ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-cyclopropoxybenzaldehyde and an appropriate chiral amine.
Reaction Steps:
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.
化学反应分析
Types of Reactions
(S)-2-amino-2-(4-cyclopropoxyphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to remove the hydroxyl group, forming the corresponding amine.
Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or secondary amines.
Common Reagents and Conditions
Oxidation: Chromium trioxide, PCC, or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the corresponding amine.
Substitution: Formation of amides or secondary amines.
科学研究应用
Chemistry: Used as a chiral building block in organic synthesis.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, such as acting as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
作用机制
The mechanism of action of (S)-2-amino-2-(4-cyclopropoxyphenyl)ethanol depends on its specific application:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules.
Pathways Involved: It may modulate biochemical pathways by inhibiting or activating specific targets, leading to desired biological effects.
相似化合物的比较
Similar Compounds
®-2-amino-2-(4-cyclopropoxyphenyl)ethanol: The enantiomer of the compound, which may have different biological activities.
2-amino-2-(4-methoxyphenyl)ethanol: A similar compound with a methoxy group instead of a cyclopropoxy group.
2-amino-2-(4-ethoxyphenyl)ethanol: A similar compound with an ethoxy group instead of a cyclopropoxy group.
Uniqueness
(S)-2-amino-2-(4-cyclopropoxyphenyl)ethanol is unique due to the presence of the cyclopropoxy group, which can impart distinct steric and electronic properties compared to other similar compounds
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
(2S)-2-amino-2-(4-cyclopropyloxyphenyl)ethanol |
InChI |
InChI=1S/C11H15NO2/c12-11(7-13)8-1-3-9(4-2-8)14-10-5-6-10/h1-4,10-11,13H,5-7,12H2/t11-/m1/s1 |
InChI 键 |
DQPNMRRXOTUKSU-LLVKDONJSA-N |
手性 SMILES |
C1CC1OC2=CC=C(C=C2)[C@@H](CO)N |
规范 SMILES |
C1CC1OC2=CC=C(C=C2)C(CO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



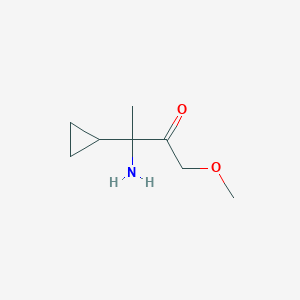
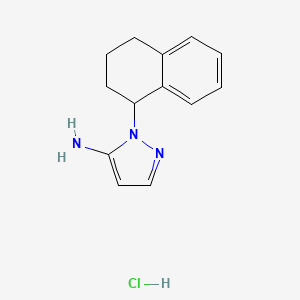
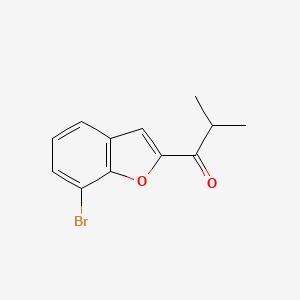

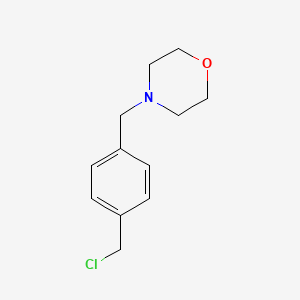
![N-(Furan-2-ylmethyl)-4-[(1R)-1-hydroxyethyl]benzene-1-sulfonamide](/img/structure/B13157436.png)
